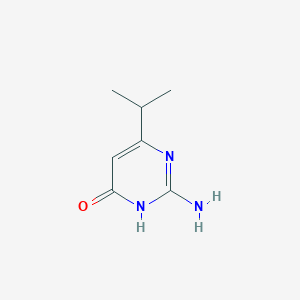
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol
Descripción general
Descripción
“5-Amino-1,2,4-triazol-3-ylacetic acid” is a biochemical used for proteomics research . It’s a typical representative of aminoazolecarboxylic acids .
Synthesis Analysis
The synthesis of “5-Amino-1,2,4-triazol-3-ylacetic acid” has been studied. The reaction of aminoguanidine with malonic acid in acidic aqueous solutions was examined, and improved procedures for preparing this compound were suggested .
Molecular Structure Analysis
The molecular formula of “5-Amino-1,2,4-triazol-3-ylacetic acid” is C4H6N4O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-1,2,4-triazol-3-ylacetic acid” are as follows :
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Studies
- Synthesis and Characterization : Studies on similar triazole compounds, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, involved detailed structural analysis using X-ray diffraction and characterization through spectroscopic techniques like IR, 1H NMR, and 13C NMR. These compounds exhibit strong intermolecular hydrogen bonds, forming complex molecular frameworks (Şahin et al., 2014).
Antioxidant and Antiradical Activities
- Synthesis of Derivatives with Antioxidant Properties : Research on 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which are structurally related to the specified compound, revealed their potential in antioxidant and antiradical activities. These compounds were synthesized and characterized, followed by screening for their bioactivities (Bekircan et al., 2008).
Biological and Pharmacological Potential
- Antimicrobial Activities : Some 1,2,4-triazole derivatives have been explored for their antimicrobial properties. The synthesis of these compounds involved various chemical reactions and their efficacy was tested against different microorganisms, indicating potential in the development of new antimicrobial agents (Bektaş et al., 2007).
- Antileishmanial Activity : 4-amino-1,2,4-triazole derivatives have been studied for their antileishmanial properties. These studies involved theoretical calculations and experimental testing against Leishmania infantum, highlighting the compound's potential in treating leishmaniasis (Süleymanoğlu et al., 2017).
Material Science Applications
- Structural and Thermal Analysis : Investigations on the interaction of triazole derivatives with other molecules, such as molecular iodine, have provided insights into their structural and thermal behavior. These studies are crucial for understanding the stability and reactivity of such compounds in different conditions (Ivolgina et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3-amino-1H-1,2,4-triazol-5-yl)-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-3-4(1-2-6(5)14)7-11-8(10)13-12-7/h1-3,14H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUYAPRUTCCMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-4H-1,2,4-triazol-3-YL)-2-chlorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




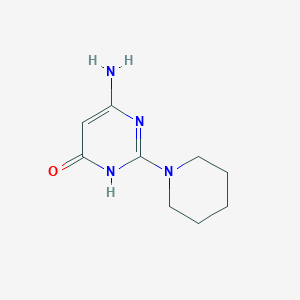
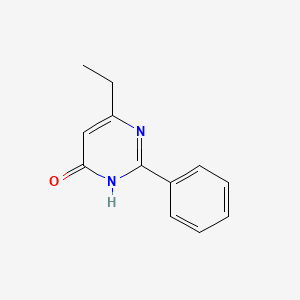


![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)

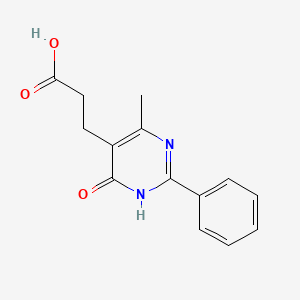
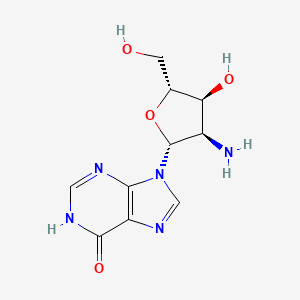
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
